molecular formula C13H11ClN2O2S B5801638 N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B5801638
M. Wt: 294.76 g/mol
InChI Key: FGXVSVRFEIDJBC-OVCLIPMQSA-N
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Description

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Properties

IUPAC Name

N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-11-7-6-10(19-11)8-15-16-13(18)12(17)9-4-2-1-3-5-9/h1-8,12,17H,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXVSVRFEIDJBC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323957
Record name N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

419553-36-9
Record name N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of certain enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its specific structure and the presence of the 5-chlorothiophene moiety. Similar compounds include:

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